Acitretin Methyl Ester
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Overview
Description
Acitretin Methyl Ester is a derivative of acitretin, a synthetic retinoid used primarily in the treatment of severe psoriasis and other skin disorders. Acitretin itself is the active metabolite of etretinate, which was replaced due to its more favorable pharmacokinetic profile . This compound retains the core structure of acitretin but with a methyl ester functional group, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acitretin Methyl Ester typically involves the esterification of acitretin. One common method involves reacting acitretin with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Acitretin Methyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acitretin.
Reduction: Reduction reactions can convert it back to acitretin or other derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acid or base catalysts are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include acitretin, various acitretin derivatives, and other retinoid compounds .
Scientific Research Applications
Acitretin Methyl Ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other retinoid compounds.
Biology: Studied for its effects on cellular differentiation and proliferation.
Medicine: Investigated for potential therapeutic uses in skin disorders and certain cancers.
Industry: Utilized in the development of new pharmaceuticals and cosmetic products
Mechanism of Action
The exact mechanism of action of Acitretin Methyl Ester is not fully understood. it is believed to work by targeting specific retinoid receptors (such as RXR and RAR) in the skin, which help normalize the growth cycle of skin cells. This action reduces excessive cell growth and keratinization seen in conditions like psoriasis .
Comparison with Similar Compounds
Similar Compounds
Etretinate: The parent compound of acitretin, with a longer half-life.
Tretinoin: Another retinoid used in the treatment of acne and other skin conditions.
Isotretinoin: Used primarily for severe acne
Uniqueness
Acitretin Methyl Ester is unique due to its specific ester functional group, which can influence its pharmacokinetic properties and biological activity. Compared to etretinate, it has a shorter half-life and is less lipophilic, making it a more favorable option in certain therapeutic contexts .
Properties
CAS No. |
74479-45-1 |
---|---|
Molecular Formula |
C₂₂H₂₈O₃ |
Molecular Weight |
340.46 |
Synonyms |
(All-E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic Acid Methyl Ester; |
Origin of Product |
United States |
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